Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide
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Overview
Description
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide is a quaternary ammonium compound with a complex structure that includes a sulfonylsulfanyl group and a bromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a thiol compound to form a sulfonylsulfanyl intermediate. This intermediate is then reacted with a quaternary ammonium compound under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide can undergo various chemical reactions, including:
Oxidation: The sulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonylsulfanyl group to thiol or sulfide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives.
Scientific Research Applications
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving sulfonylsulfanyl groups.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The quaternary ammonium group may also interact with negatively charged sites on biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Trimethyl-[2-(4-methylphenyl)sulfonylethyl]azanium;bromide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Trimethyl-[2-(4-methylphenyl)sulfanylethyl]azanium;bromide: Lacks the sulfonyl group, affecting its oxidation and reduction behavior.
Uniqueness
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide is unique due to the presence of both sulfonyl and sulfanyl groups, which provide a diverse range of chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H20BrNO2S2 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide |
InChI |
InChI=1S/C12H20NO2S2.BrH/c1-11-5-7-12(8-6-11)17(14,15)16-10-9-13(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BNTYYRYKQKBIIV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
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